molecular formula C10H11NO3 B8549811 3-Allyloxy-4-nitrotoluene

3-Allyloxy-4-nitrotoluene

Cat. No.: B8549811
M. Wt: 193.20 g/mol
InChI Key: VCVWLRZNGAKWFY-UHFFFAOYSA-N
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Description

3-Allyloxy-4-nitrotoluene (CAS: Not explicitly provided; molecular formula: C₁₀H₁₁NO₃) is an aromatic compound derived from toluene, featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, dyes, and pharmaceuticals.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-methyl-1-nitro-2-prop-2-enoxybenzene

InChI

InChI=1S/C10H11NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

VCVWLRZNGAKWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include 4-nitrotoluene, 3-methoxy-4-nitrotoluene, and 2-allyloxy-5-nitrophenol. Below is a comparative analysis of their properties and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications
3-Allyloxy-4-nitrotoluene C₁₀H₁₁NO₃ 193.20 ~80–85 (estimated) Allylation, electrophilic substitution, intermediate in heterocycle synthesis
4-Nitrotoluene C₇H₇NO₂ 137.14 51–54 Precursor for toluidine, explosives; undergoes reduction to 4-toluidine
3-Methoxy-4-nitrotoluene C₈H₉NO₃ 167.16 92–95 Less reactive allyl group; used in dye synthesis
2-Allyloxy-5-nitrophenol C₉H₉NO₄ 195.18 110–115 Acidic phenolic -OH enables chelation; used in polymer crosslinking

Reactivity and Stability

  • Electrophilic Substitution : The nitro group deactivates the ring, directing incoming electrophiles to the meta position relative to itself. This contrasts with 3-methoxy-4-nitrotoluene, where the methoxy group activates the ring but directs ortho/para substitution.
  • Allyloxy Group: The allyl moiety offers sites for Diels-Alder reactions or radical polymerization, unlike methoxy or hydroxy groups in analogues. However, its electron-withdrawing nitro neighbor reduces overall ring activation compared to non-nitrated allyloxy aromatics.
  • Thermal Stability: Nitro groups generally reduce thermal stability. This compound is expected to decompose at lower temperatures (~200°C) compared to non-nitrated allyloxy toluenes (~250°C) .

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